![molecular formula C20H22N2O3 B2431327 1-(3,4-Dimethylphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea CAS No. 1426314-76-2](/img/structure/B2431327.png)
1-(3,4-Dimethylphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea
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Description
1-(3,4-Dimethylphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea, also known as DM-PU-31, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of urea derivatives and has been synthesized using various methods.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Cyclocondensation Reactions : The synthesis of pyrimidinones through cyclocondensation of trifluoro-3-buten-2-ones with urea demonstrates the versatility of urea derivatives in creating structurally diverse compounds with potential biological activity (Bonacorso et al., 2003).
Directed Lithiation : Directed lithiation of N,N-dimethylurea derivatives shows the potential for functionalizing molecules at specific sites, offering a pathway to complex molecules with designed properties (Smith et al., 2013).
Structural and Computational Studies
Theoretical Investigations : Studies on compounds with similar structural motifs to the query compound, involving theoretical and experimental investigations, highlight the importance of spectroscopic properties, enol-keto tautomerism, and computational analysis in understanding the behavior of chemical entities (Demircioğlu et al., 2014).
Molecular Structure and Computational Analysis : The molecular structure, vibrational frequencies, and electronic properties of related compounds have been extensively studied, providing insights into their reactivity, stability, and potential applications (Karakurt et al., 2016).
Pharmacological Applications
Anticancer Activity : Novel ureas and sulfamides derived from 1-aminotetralins were synthesized and tested for their cytotoxic activity against cancer cell lines, showing promise as potential anticancer agents (Özgeriş et al., 2017).
Enzyme Inhibition : A study on ureas derived from phenethylamines explored their inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase, indicating potential therapeutic applications (Aksu et al., 2016).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-10-11-17(14-16(15)2)22-20(23)21-12-6-7-13-25-19-9-5-4-8-18(19)24-3/h4-5,8-11,14H,12-13H2,1-3H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLFIYHPEZFDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC#CCOC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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